molecular formula C29H32N2OS B4291954 2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol

2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol

Cat. No.: B4291954
M. Wt: 456.6 g/mol
InChI Key: QDMSZRKUMYLOFS-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol, also known as DPPH, is a synthetic antioxidant that has been widely used in scientific research. Its unique structure and properties make it an ideal candidate for various applications, including biochemical and physiological studies.

Mechanism of Action

2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them. The mechanism of action of this compound involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the free radical, resulting in the formation of a stable this compound radical. This process effectively terminates the chain reaction of free radical formation and prevents further damage to cellular components.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and protect against neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol is its stability, which allows for easy storage and handling in laboratory settings. This compound is also relatively inexpensive and readily available. However, this compound has some limitations in laboratory experiments. Its solubility in water is low, which can make it difficult to use in aqueous environments. Additionally, this compound has a relatively low reactivity compared to other antioxidants, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the use of 2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol in scientific research. One area of interest is the development of new drugs and therapies that target oxidative stress. This compound may also have potential applications in the food and cosmetic industries as a natural antioxidant. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic antioxidant that has been widely used in scientific research. Its unique structure and properties make it an ideal candidate for various applications, including biochemical and physiological studies. The synthesis of this compound is relatively straightforward, and its stability and availability make it a valuable tool in laboratory settings. While this compound has some limitations, its potential applications in drug development, food and cosmetic industries, and other areas make it an exciting area of research for the future.

Scientific Research Applications

2,6-di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]thio}phenol has been widely used in scientific research as an antioxidant and radical scavenger. Its ability to neutralize free radicals makes it a valuable tool in studying oxidative stress and its role in various diseases, such as cancer, diabetes, and neurodegenerative disorders. This compound has also been used in the development of new drugs and therapies that target oxidative stress.

Properties

IUPAC Name

2,6-ditert-butyl-4-[4-(4-methylphenyl)phthalazin-1-yl]sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2OS/c1-18-12-14-19(15-13-18)25-21-10-8-9-11-22(21)27(31-30-25)33-20-16-23(28(2,3)4)26(32)24(17-20)29(5,6)7/h8-17,32H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMSZRKUMYLOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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